molecular formula C16H11ClO4 B5699591 3-(4-chlorophenoxy)-7-methoxy-4H-chromen-4-one

3-(4-chlorophenoxy)-7-methoxy-4H-chromen-4-one

Cat. No. B5699591
M. Wt: 302.71 g/mol
InChI Key: NIETYRKCBXTNLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromene compounds involves strategic reactions under specific conditions. For example, the compound "3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile" was synthesized using 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation, demonstrating a method that could be adapted for the target compound (Okasha et al., 2022).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray diffraction, provide crucial insights. The crystal structure of a similar chromene derivative was determined, showcasing the potential to analyze the target molecule's structure through single-crystal X-ray measurements (Manolov et al., 2012).

Chemical Reactions and Properties

Photo-reorganization of chromen-4-ones has been explored, where UV-light induced the formation of angular pentacyclic compounds, suggesting that the target compound may undergo similar photochemical reactions under specific conditions (Dalai et al., 2017).

Physical Properties Analysis

The synthesis and characterization of chromene derivatives provide insights into their physical properties, such as crystallization, melting points, and solubility, which are crucial for determining their applicability in various fields (Mandala et al., 2013).

Chemical Properties Analysis

Investigations into the chemical properties of chromen-4-ones, including reactivity, stability, and interactions with other compounds, are essential for understanding their potential uses. Studies on similar compounds have elucidated their antimicrobial activity and docking studies, providing a foundation for assessing the chemical properties of the target compound (Okasha et al., 2022).

properties

IUPAC Name

3-(4-chlorophenoxy)-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO4/c1-19-12-6-7-13-14(8-12)20-9-15(16(13)18)21-11-4-2-10(17)3-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIETYRKCBXTNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenoxy)-7-methoxy-4H-chromen-4-one

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